molecular formula C14H15ClN2O B1319243 N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937606-36-5

N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B1319243
CAS No.: 937606-36-5
M. Wt: 262.73 g/mol
InChI Key: BOVHGUOBSFDJAP-UHFFFAOYSA-N
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Description

“N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 946682-56-0 . It has a molecular weight of 276.72 .


Molecular Structure Analysis

The molecular formula of “N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” is C14H13ClN2O2 . The InChI key is SMNJRABXVYTNMC-UHFFFAOYSA-N .

Scientific Research Applications

1. Fluorescence Enhancement in Stilbenoid Systems

  • The introduction of N-phenyl substituents to 4-aminostilbenes, which are structurally related to N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine, leads to a more planar ground-state geometry. This results in a red shift of the absorption and fluorescence spectra, enhancing the fluorescence quantum yields (Yang, Chiou, & Liau, 2002).

2. Antimicrobial and Antioxidant Activities

  • Certain derivatives of this compound, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, have demonstrated significant antimicrobial and antioxidant properties. These properties include hydrogen peroxide scavenging activity (Malhotra et al., 2013).

3. Potential for Electron Transfer in Polyaniline Models

  • Protonation of compounds structurally similar to this compound has been found to lead to intermolecular proton-electron transfer. This suggests potential applications in the field of conductive materials and electronics (Lokshin et al., 2001).

Safety and Hazards

“N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

5-chloro-2-[3-(dimethylamino)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVHGUOBSFDJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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